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These application notes and protocols provide a comprehensive guide for leveraging the

genomic sequencing data generated by the Nigeria Centre for Disease Control and Prevention

(NCDC) and its partners for advanced viral evolution studies. Understanding the genetic

changes in viruses is paramount for the development of effective diagnostics, therapeutics, and

vaccines. Nigeria's expanding genomic surveillance capabilities offer a valuable resource for

the global scientific community to track and combat viral threats.

Accessing and Utilizing NCDC's Genomic Data
Nigeria contributes significantly to global genomic databases, enhancing the transparency and

accessibility of its public health data. The primary repository for accessing Nigerian viral

genomic sequences, particularly for SARS-CoV-2, is the Global Initiative on Sharing All

Influenza Data (GISAID).

Data Access Protocol:

GISAID Registration: To access the data, researchers must register for a GISAID account.

This involves providing personal and institutional details and agreeing to the GISAID

Database Access Agreement, which ensures the responsible use of the data and proper

attribution to the data providers[1][2][3][4][5].
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Data Search and Download: Once registered, researchers can use the GISAID search

interface to find specific datasets. For Nigerian data, searches can be filtered by country,

collection date, and viral lineage. The platform allows for the download of sequences in

FASTA format, along with associated metadata.

Data Usage and Acknowledgment: In all publications and presentations that utilize GISAID

data, it is mandatory to acknowledge the originating and submitting laboratories. This

practice upholds the principles of equitable data sharing and recognizes the efforts of the

institutions that generated the data[1].

The NCDC has also launched a National Genomics Sequencing Consortium to further enhance

public health infrastructure and data sharing, which may lead to more direct data access

portals in the future[6][7][8].

Key Experimental Protocols for Viral Evolution
Studies
The following protocols outline the fundamental bioinformatics analyses that can be performed

on NCDC's genomic sequencing data to study viral evolution.

Phylogenetic Analysis
Phylogenetic analysis is crucial for understanding the evolutionary relationships between

different viral strains, tracking the spread of outbreaks, and identifying the emergence of new

variants.

Protocol for Phylogenetic Tree Construction:

Sequence Alignment:

Gather the downloaded viral sequences in FASTA format.

Perform multiple sequence alignment (MSA) using tools like MAFFT or ClustalW to align

the sequences and identify homologous regions[9]. It is critical to ensure the alignment is

accurate, as it forms the basis for the phylogenetic inference.

Phylogenetic Inference:
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Use the aligned sequences to construct a phylogenetic tree. Common methods include:

Maximum Likelihood (ML): Programs like RAxML, IQ-TREE, and PhyML are widely

used for their statistical robustness.

Bayesian Inference: Software such as BEAST and MrBayes can incorporate temporal

data (sampling dates) to estimate evolutionary rates and divergence times.

Tree Visualization and Interpretation:

Visualize the resulting phylogenetic tree using software like FigTree, iTOL (Interactive Tree

Of Life), or other tree viewers.

Analyze the branching patterns to infer relationships between different viral isolates.

Clustered sequences suggest a common origin and potential transmission links.

Mutational Analysis
Identifying and characterizing mutations is fundamental to understanding changes in viral

fitness, transmissibility, virulence, and susceptibility to therapeutics.

Protocol for Variant Calling and Annotation:

Reference Genome Mapping:

Align the raw sequencing reads (if available) or assembled consensus sequences to a

reference viral genome using aligners like BWA or Bowtie2.

Variant Calling:

Use variant calling tools such as GATK, SAMtools, or VarScan to identify single nucleotide

polymorphisms (SNPs), insertions, and deletions (indels) compared to the reference

genome.

Variant Annotation:

Annotate the identified variants to determine their effect on viral proteins (e.g.,

synonymous, non-synonymous, frameshift mutations) using tools like SnpEff or
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ANNOVAR. This step is critical for prioritizing mutations that may have a functional impact.

Frequency and Distribution Analysis:

Analyze the frequency and distribution of key mutations across different geographic

regions and time points to track the evolution of specific variants of concern.

Quantitative Data Summary
The following tables summarize key quantitative data from studies that have utilized genomic

sequencing data from Nigeria.

Table 1: Lassa Virus Lineage Distribution in Nigeria (2018 Outbreak)

Lineage
Number of
Genomes

Predominant
States

Key Findings

II 105 Edo, Ondo, Ebonyi

Represents the

majority of cases in

the 2018 outbreak[10]

[11].

III 15 Edo, Ondo

Circulating at a lower

frequency compared

to Lineage II[10][11].

IV 9
Bauchi, Plateau,

Taraba

Geographically

distinct from Lineages

II and III[10][11].

Total 129

Diverse lineages co-

circulated, suggesting

multiple independent

zoonotic

transmissions rather

than a single new

emergent strain

driving the

outbreak[10][11][12].
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Table 2: SARS-CoV-2 Variants of Concern (VOCs) and Variants of Interest (VOIs) in Nigeria (as

of early 2023)

Variant
Predominant
Lineages

Key Mutations in
Spike Protein

Public Health
Significance in
Nigeria

Alpha B.1.1.7
N501Y, P681H, Δ69-

70

Detected in Nigeria in

late 2020 and

contributed to an

increase in cases[13]

[14].

Delta B.1.617.2
L452R, T478K,

P681R

Became the dominant

variant globally and in

Nigeria in mid-2021,

associated with

increased

transmissibility and

disease severity.

Omicron

B.1.1.529 and sub-

lineages (BA.1, BA.2,

BA.4, BA.5)

Numerous mutations

in the spike protein

Led to significant

waves of infection in

Nigeria due to high

transmissibility and

immune evasion

properties[15].

Visualizing Key Biological Pathways and Workflows
Understanding the molecular interactions between viruses and host cells is crucial for

developing targeted therapies. The following diagrams, generated using Graphviz, illustrate key

signaling pathways and experimental workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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